

# flecainide mortality risk CAST study post-myocardial infarction

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## Compound Focus: Flecainide Acetate

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## Key Studies on Flecainide and Mortality

The table below summarizes the core findings from the pivotal CAST trial and more recent research that provides a contemporary perspective.

Study / Source	Study Design & Population	Key Findings on Mortality & Risk
<b>CAST (1989)</b> [1] [2]	<b>Design:</b> RCT <b>Population:</b> Post-MI patients with asymptomatic ventricular ectopy and reduced LVEF.	• <b>Arrhythmic Death:</b> 4.5% (encainide/flecainide) vs. 1.2% (placebo); Relative Risk (RR) 3.6 [1]. • <b>All-Cause Mortality:</b> 7.7% (encainide/flecainide) vs. 3.0% (placebo); RR 2.5 [1].
<b>Contemporary Reappraisal (2025)</b> [3] [4]	<b>Design:</b> Observational Analysis <b>Population:</b> AF patients with stable CAD (no recent MI, no active ischemia).	• <b>All-Cause Mortality:</b> 9.1% (flecainide) vs. 19.3% (Class III AADs) over 3 years [4]. • Associated with a <b>decreased risk</b> of death, heart failure hospitalization, and ventricular tachycardia [3] [5].
<b>Flecainide in SHD (2025)</b> [6]	<b>Design:</b> Retrospective Cohort <b>Population:</b> Patients with various Structural Heart Diseases (SHD), including CAD, taking flecainide.	• <b>Incidence of VT/VF:</b> 4.7% (SHD group) vs. 1.1% (non-SHD group); difference was not statistically significant in multivariate analysis [6]. • No deaths due to ventricular arrhythmia were reported [6].

## Experimental Protocols from Key Studies

For research and development purposes, understanding the methodologies of these studies is critical.

### The CAST Study Protocol [1]

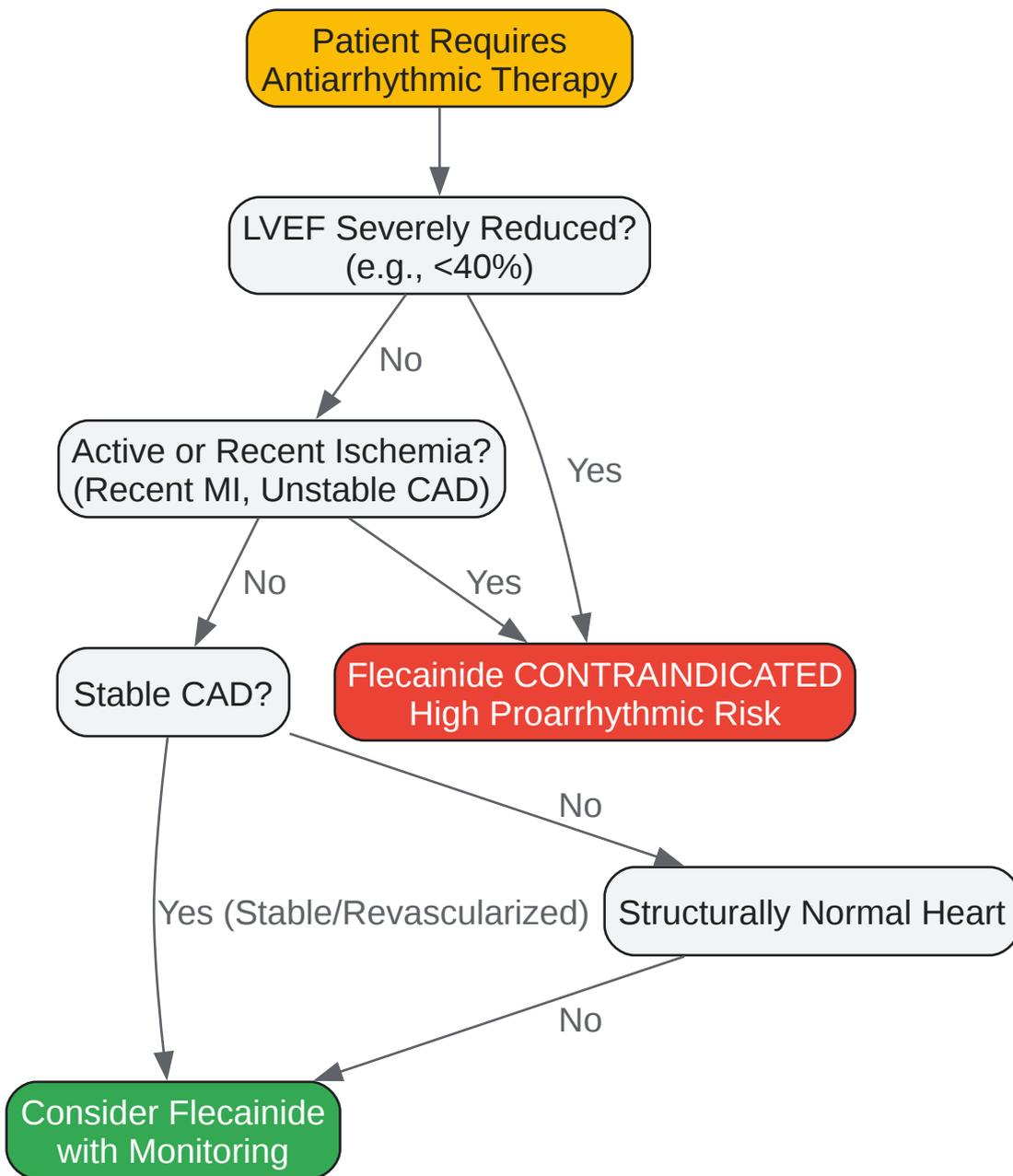
- **Objective:** To test the hypothesis that suppressing asymptomatic ventricular arrhythmias post-MI reduces death from arrhythmia.
- **Population:** Survivors of myocardial infarction (6 days to 2 years post-MI) with  $\geq 6$  ventricular premature beats per hour on Holter monitoring, and with left ventricular ejection fraction  $\leq 40\%$  in most cases.
- **Intervention:** Patients whose arrhythmias were suppressed by encainide, flecainide, or moricizine in an open-label phase were then randomly assigned to receive active drug or placebo.
- **Primary Endpoints:** Arrhythmic death and all-cause mortality.
- **Follow-up:** Average of 10 months.

### Contemporary Observational Study Protocol [5] [4]

- **Objective:** To evaluate long-term outcomes of flecainide in patients with atrial fibrillation and stable coronary artery disease.
- **Population:** Patients  $\geq 18$  years with a diagnosis of AF and CAD, but **without evidence of recent MI (within 1 year) or overt heart failure**.
- **Comparator:** Patients treated with flecainide were compared to those treated with Class III antiarrhythmic drugs (e.g., amiodarone, sotalol).
- **Primary Endpoints:** A composite of death, heart failure hospitalization, or ventricular tachycardia.
- **Follow-up:** 3 years.

## Clinical Decision Pathway for Flecainide Use

The following diagram synthesizes the current evidence and clinical guidance for considering flecainide therapy, highlighting the critical patient selection criteria.



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## Interpretation and Key Takeaways for Researchers

- **The CAST Legacy is Contextual:** The proarrhythmic risk identified by CAST is strongly linked to the presence of an **active ischemic substrate and significant myocardial scar** [3] [4]. The risk may not apply to patients with stable, revascularized CAD and no heart failure.
- **A Shift Towards Precision Medicine:** Contemporary evidence supports a more nuanced approach. **Flecainide may be a safe and effective option for rhythm control in patients with stable CAD**

and preserved ejection fraction [5] [4]. This is already reflected in some modern trial protocols, like EAST-AFNET 4 [4].

- **Ongoing Evidence Gap:** Despite promising real-world data, the highest level of evidence—a prospective, randomized controlled trial specifically in this population—is still needed to formally update guidelines [6] [3] [4].

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